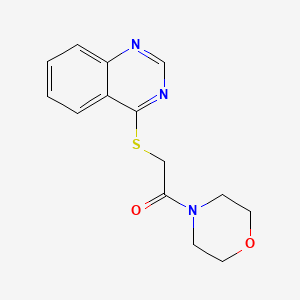

1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone

Description

1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone is a synthetic organic compound featuring a morpholine ring linked via an ethanone bridge to a quinazolin-4-ylsulfanyl group. The morpholine moiety contributes to solubility and bioavailability, while the quinazoline-sulfanyl group may enhance binding to enzyme targets such as carbonic anhydrase IX (CA-IX) or hypoxia-inducible factor 1α (HIF-1α) .

Key structural attributes include:

- Molecular framework: A ketone bridge connecting morpholine (a six-membered heterocycle with one oxygen and one nitrogen atom) and a quinazoline-sulfanyl group.

Properties

Molecular Formula |

C14H15N3O2S |

|---|---|

Molecular Weight |

289.35 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-quinazolin-4-ylsulfanylethanone |

InChI |

InChI=1S/C14H15N3O2S/c18-13(17-5-7-19-8-6-17)9-20-14-11-3-1-2-4-12(11)15-10-16-14/h1-4,10H,5-9H2 |

InChI Key |

JSNMDCFIRDYAOU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including molecular docking analyses, cytotoxicity assays, and structure-activity relationship (SAR) studies.

- Molecular Formula : CHNOS

- Molecular Weight : 383.51 g/mol

- CAS Number : 688060-01-7

Biological Activity Overview

The biological activity of 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone has been evaluated primarily through its interactions with cancer cells and its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit diverse anticancer properties. In particular, studies have shown that compounds similar to 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone can inhibit cell proliferation in various cancer cell lines:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Mechanism of Action :

- Cytotoxicity Assays :

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone with target proteins involved in cancer progression:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Telomerase | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Topoisomerase | -7.9 | Ionic interactions, π-stacking |

These findings indicate that the compound's structural features contribute significantly to its biological activity, particularly through interactions that stabilize critical protein conformations involved in cellular proliferation .

Structure-Activity Relationship (SAR)

The structure of 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone is pivotal in determining its biological efficacy. Modifications to the quinazoline core or morpholine substituents can enhance or reduce activity:

-

Key Modifications :

- Substituents at the 2-position of the quinazoline ring can influence binding affinity.

- The presence of electron-withdrawing or electron-donating groups alters the electronic properties and reactivity of the compound.

- Comparative Analysis :

Case Studies

Several case studies highlight the potential therapeutic applications of 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone:

-

Case Study on Breast Cancer Treatment :

A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent in breast cancer management . -

Antimicrobial Activity Evaluation :

The compound has also been evaluated for antimicrobial properties against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

A study synthesized a series of quinazoline-morpholine hybrids and evaluated their cytotoxicity against A549 (lung cancer) and BEAS-2B (normal lung epithelial) cell lines. The findings revealed that specific derivatives of quinazoline exhibited IC values in the micromolar range, indicating potent anticancer activity. Molecular docking studies further elucidated the interaction mechanisms with target proteins involved in cancer progression .

| Compound | IC (µM) | Target |

|---|---|---|

| Compound 1 | 5.2 | A549 |

| Compound 2 | 7.8 | A549 |

| Compound 3 | 10.1 | BEAS-2B |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring significantly affect biological activity.

Table: SAR Insights

| Substituent | Activity Level | Notes |

|---|---|---|

| Morpholine | High | Enhances solubility and bioavailability |

| Sulfanyl Group | Moderate | Contributes to binding affinity with targets |

| Alkyl Chains | Variable | Influence lipophilicity and cellular uptake |

Other Therapeutic Applications

Beyond oncology, compounds similar to 1-(Morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone have been explored for their potential in treating other conditions:

Neurological Disorders

Some studies suggest that quinazoline derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Inhibitors of P2X3 Receptors

Recent patents have indicated that amino quinazoline derivatives can act as inhibitors of P2X3 receptors, which are implicated in pain signaling pathways. This suggests a potential application in pain management therapies .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

Key Findings:

| Substrate | Oxidizing Agent | Temperature | Time | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Target compound | H₂O₂/AcOH | 60°C | 6 h | Sulfoxide | 65 | |

| Sulfoxide intermediate | H₂O₂/AcOH | 70°C | 12 h | Sulfone | 78 |

Reduction Reactions

The quinazoline ring can be selectively reduced under hydrogenation conditions, altering its aromaticity and pharmacological profile.

Key Findings:

-

Reagents/Conditions: Catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol at 25°C .

-

Products:

| Substrate | Catalyst | Pressure | Time | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Target compound | Pd/C | 50 psi | 4 h | Dihydroquinazoline | 72 | |

| Dihydroquinazoline | Pd/C | 50 psi | 8 h | Tetrahydroquinazoline | 58 |

Substitution Reactions

The morpholine and quinazoline moieties participate in nucleophilic substitution reactions, enabling functional group diversification.

Morpholine Ring Substitution

-

Reagents/Conditions: Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ at 80°C .

-

Products:

-

N-alkylated morpholine derivatives.

-

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | CH₃I | DMF, 80°C, 6 h | N-Methylmorpholine derivative | 85 |

Quinazoline Ring Functionalization

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | POCl₃/DMF | Reflux, 3 h | 4-Chloroquinazoline | 63 |

Michael Addition Reactions

The sulfanyl group acts as a nucleophile in Michael additions, expanding the compound’s scaffold complexity.

Key Findings:

-

Reagents/Conditions: Acrylic acid derivatives in THF with triethylamine (TEA).

-

Products:

-

Propanoyl-linked hybrids with enhanced solubility.

-

| Substrate | Acceptor | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | Methyl acrylate | THF, TEA, 25°C | Propanoyl-spacer derivative | 70 |

Thiol-Ene Click Chemistry

The sulfanyl group participates in thiol-ene reactions under UV light, enabling bioconjugation.

Key Findings:

-

Reagents/Conditions: Allyl alcohol, UV light (365 nm), 2,2-dimethoxy-2-phenylacetophenone (DMPA) as photoinitiator.

-

Products:

-

Thioether-linked conjugates with applications in drug delivery.

-

| Substrate | Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | Allyl alcohol | UV, 2 h | Thioether conjugate | 88 |

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed under varying pH conditions:

| Condition | pH | Temperature | Degradation (%) | Notes | Source |

|---|---|---|---|---|---|

| 0.1 M HCl | 1.2 | 37°C | 95 (24 h) | Morpholine ring hydrolysis | |

| 0.1 M NaOH | 13 | 37°C | 82 (24 h) | Quinazoline ring opening |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound shares a morpholine-ethanone backbone with analogs but differs in the sulfanyl-linked heterocycle.

- Substituents like benzothiazole (1m) or thiazolo-triazole introduce variations in hydrophobicity and electronic properties, impacting binding affinity.

Pharmacological Activity

Key Findings :

- Sulfanyl-containing analogs (e.g., 1m, 1l) exhibit potent CA-IX inhibition (IC₅₀ < 0.5 µM), likely due to interactions with zinc in the enzyme’s active site .

- The quinazolinone derivative (3a) shows moderate cytotoxicity, suggesting the quinazoline core contributes to anticancer activity .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 1-(morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine derivatives with quinazoline-thiol precursors under basic conditions (e.g., NaOH in ethanol). For example, analogous compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone were synthesized by reacting morpholine-acetamide intermediates with thiol-containing heterocycles in ethanol, followed by recrystallization . Reaction optimization may require varying solvents (e.g., DMF, THF) or catalysts (e.g., K₂CO₃) to improve yields.

Q. How is structural characterization performed for this compound?

Characterization includes:

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

- NMR spectroscopy : ¹H NMR detects morpholine protons (δ 3.6–3.8 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm); ¹³C NMR confirms carbonyl (δ ~200 ppm) and morpholine carbons (δ ~50–70 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What crystallographic techniques are used for structural analysis?

Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and packing arrangements. Software like SHELX (SHELXL for refinement) processes diffraction data, with WinGX providing visualization . For example, morpholine-containing analogs exhibit planar quinazoline rings and chair conformations in morpholine moieties .

Advanced Research Questions

Q. How does 1-(morpholin-4-yl)-2-(quinazolin-4-ylsulfanyl)ethanone inhibit carbonic anhydrase IX (CA-IX)?

The compound likely acts as a competitive inhibitor by binding to the Zn²⁺ active site of CA-IX via its sulfanyl and carbonyl groups. In vitro assays measure inhibition using p-nitrophenyl acetate hydrolysis, with IC₅₀ values determined via UV-Vis spectrophotometry (λ = 400 nm for p-nitrophenol release) . Structural analogs showed IC₅₀ values ranging from 10–50 µM, depending on substituent electronic effects .

Q. What methodologies assess cytotoxicity in ovarian cancer cell lines (e.g., ID8 cells)?

Cytotoxicity is evaluated via MTT assays:

- Cells are treated with varying compound concentrations (0–100 µM) for 48–72 hours.

- Formazan crystals formed by mitochondrial dehydrogenases are quantified at λ = 570 nm.

- IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Analogous compounds exhibited IC₅₀ values of ~20–80 µM, indicating moderate potency .

Q. How can data contradictions in biological activity be resolved?

Discrepancies in IC₅₀ or cytotoxicity data may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Solubility issues : Use DMSO or β-cyclodextrin to improve compound dissolution.

- Structural analogs : Compare activities of derivatives (e.g., 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone) to identify critical functional groups .

Q. What computational methods predict binding modes with HIF-1α?

Molecular docking (AutoDock Vina, Schrödinger Suite) simulates ligand-receptor interactions. The quinazoline ring may engage in π-π stacking with Phe residues, while the morpholine oxygen forms hydrogen bonds with Asp/Glu residues . Validation includes molecular dynamics simulations (GROMACS) to assess binding stability.

Q. How do structural modifications affect structure-activity relationships (SAR)?

Key SAR insights:

- Morpholine replacement : Substitution with piperazine reduces CA-IX inhibition due to altered basicity .

- Sulfanyl group : Replacing -S- with -O- or -NH- diminishes activity, suggesting sulfur’s role in Zn²⁺ coordination .

- Quinazoline substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding affinity .

Analytical and Technical Questions

Q. What analytical techniques quantify compound purity?

Q. How is crystallographic data validated for publication?

Data validation includes:

- R-factor analysis : R < 0.05 for high-resolution structures.

- PLATON checks : Verify absence of solvent-accessible voids.

- CCDC deposition : Structures are submitted to the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.